Cbz-D-Tyr(tBu)-OH

Catalog No.
S8124655
CAS No.
M.F
C21H25NO5
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-D-Tyr(tBu)-OH

Product Name

Cbz-D-Tyr(tBu)-OH

IUPAC Name

(2R)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1

InChI Key

YKVBQSGNGCKQSV-GOSISDBHSA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

Peptide Synthesis

Cbz-D-Tyr(tBu)-OH is a valuable reagent in peptide synthesis, particularly for the creation of peptides containing D-Tyrosine. D-Tyrosine can play a crucial role in the development of therapeutic drugs due to its unique properties compared to its natural L-enantiomer.

  • Enantioselectivity

    D-peptides can exhibit different biological activities compared to their L-counterparts. This difference arises from their distinct interactions with biological targets. Cbz-D-Tyr(tBu)-OH allows researchers to incorporate D-Tyrosine into peptides, enabling the study of these potential therapeutic effects.

  • Conformational Stability

    D-peptides can often adopt more rigid conformations compared to L-peptides. This increased stability can be advantageous for designing drugs with improved pharmacokinetic properties, such as increased resistance to enzymatic degradation.

Investigating Protein-Ligand Interactions

Cbz-D-Tyr(tBu)-OH can be used to synthesize D-peptide fragments that mimic specific protein binding motifs. These peptide fragments can then be employed to study protein-ligand interactions, which are crucial for understanding cellular processes and designing new drugs [].

  • Development of Antagonists: By incorporating D-Tyrosine, researchers can create peptide fragments with altered binding affinities to their target proteins. This allows for the development of antagonists that can block specific protein-ligand interactions, potentially leading to new therapeutic strategies.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

371.17327290 g/mol

Monoisotopic Mass

371.17327290 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-04-15

Explore Compound Types